

# Onradivir Monohydrate: In Vitro Antiviral Assay Protocol

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Compound of Interest		
Compound Name:	Onradivir monohydrate	
Cat. No.:	B15194648	Get Quote

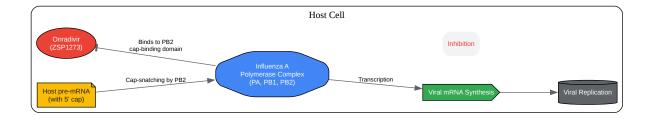
#### Introduction

Onradivir (formerly ZSP1273) is a potent and selective small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase.[1][2][3] It functions by binding to the cap-binding domain of the polymerase basic 2 (PB2) subunit, a critical step in the initiation of viral mRNA transcription.[1][3] This novel mechanism of action makes it effective against a wide range of influenza A virus strains, including those resistant to existing antiviral drugs such as oseltamivir and baloxavir.[1] These application notes provide a detailed protocol for determining the in vitro antiviral activity of **Onradivir monohydrate** against influenza A virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby canine kidney (MDCK) cells.

#### **Mechanism of Action**

Onradivir targets the highly conserved PB2 subunit of the influenza A virus polymerase complex (PA, PB1, and PB2). By binding to the cap-binding domain of PB2, Onradivir prevents the virus from utilizing host cell pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching." This inhibition of transcription effectively halts viral replication.





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Caption: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

## **Quantitative Data Summary**

The following tables summarize the in vitro antiviral activity and cytotoxicity of Onradivir (ZSP1273) against various influenza A virus strains. Data was obtained using a cytopathic effect (CPE) inhibition assay in MDCK cells.

Table 1: Antiviral Activity of Onradivir (ZSP1273) against Influenza A Virus Strains

Virus Strain	Туре	EC <sub>50</sub> (nM)
A/Puerto Rico/8/34	H1N1	0.042
A/California/07/2009	H1N1	0.063
A/Jiangxi-Donghu/311/2006	H1N1	0.033
A/Aichi/2/68	H3N2	0.02
A/Switzerland/9715293/2013	H3N2	0.01
A/Hong Kong/1/68	H3N2	0.02

EC<sub>50</sub> (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor



of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 2: Activity of Onradivir (ZSP1273) against Drug-Resistant Influenza A Strains

Virus Strain	Resistance Profile	EC50 (nM)
A/Puerto Rico/8/34	Baloxavir-Resistant	0.028
A/WSN/33	Oseltamivir-Resistant	0.012

Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 3: Cytotoxicity and Selectivity Index of Onradivir (ZSP1273)

Cell Line	Culture Temperature	CC₅₀ (µМ)	Selectivity Index (SI = CC50/EC50)
MDCK	33°C	1.632	> 25,000
MDCK	37°C	1.777	> 25,000

CC<sub>50</sub> (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

# Experimental Protocols Materials and Reagents

- Onradivir monohydrate (or ZSP1273)
- Madin-Darby canine kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- TPCK-treated Trypsin
- Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- 96-well cell culture plates
- Sterile phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)

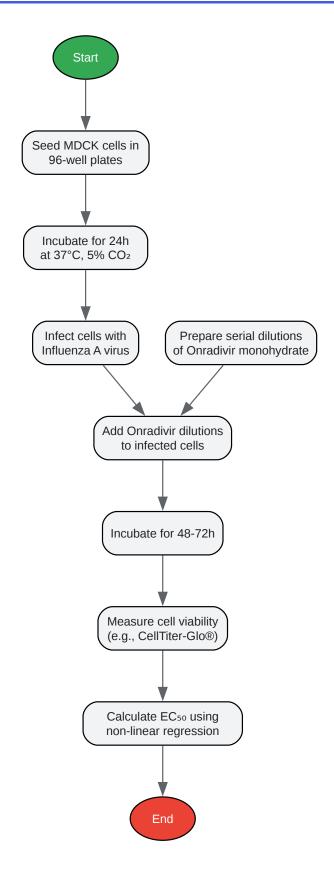
#### **Cell Culture**

- Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Passage cells every 2-3 days or when they reach 80-90% confluency.

### Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of Onradivir that inhibits virus-induced cell death.





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Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.



- Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10<sup>4</sup> cells/well and incubate overnight to form a monolayer.
- Compound Preparation: Prepare a stock solution of Onradivir monohydrate in DMSO.
   Perform serial dilutions in serum-free DMEM containing TPCK-treated trypsin (2 μg/mL) to achieve the desired final concentrations.
- Virus Infection: Aspirate the culture medium from the cells and infect them with a predetermined titer of influenza A virus (e.g., 100 TCID<sub>50</sub>).
- Treatment: Immediately after infection, add 100 μL of the diluted Onradivir monohydrate to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
- Incubation: Incubate the plates for 48-72 hours at the appropriate temperature for the virus strain (e.g., 37°C) until CPE is evident in the virus-only control wells.
- Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, which measures ATP levels.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).

#### **Cytotoxicity Assay**

This assay determines the concentration of Onradivir that is toxic to the host cells.

- Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.
- Compound Preparation: Prepare serial dilutions of Onradivir monohydrate as described above.
- Treatment: Add the compound dilutions to the cells without any virus. Include a vehicle control (DMSO) and a cell-only control.
- Incubation: Incubate the plates for the same duration and under the same conditions as the CPE assay.



- Quantification: Measure cell viability as described previously.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by performing a non-linear regression analysis of the dose-response curve.

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